molecular formula C9H12OS B1586424 2-(Trimethylacetyl)thiophene CAS No. 20409-48-7

2-(Trimethylacetyl)thiophene

Cat. No. B1586424
CAS RN: 20409-48-7
M. Wt: 168.26 g/mol
InChI Key: PMUOKYKJIKZPIR-UHFFFAOYSA-N
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Description

“2-(Trimethylacetyl)thiophene” is an aromatic ketone . It is also known as 2,2-Dimethyl-1-(2-thienyl)propan-1-one . The CAS Number is 20409-48-7 .


Synthesis Analysis

The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . A specific synthesis process for a related compound, 2-thiophene acetonitrile, involves the use of trimethylsilyl cyanides, tetrabutyl fluoride amine, and chloromethyl thiophene .


Molecular Structure Analysis

The molecular formula of “2-(Trimethylacetyl)thiophene” is C9H12OS . The molecular weight is 168.26 . The InChI key is PMUOKYKJIKZPIR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields .


Physical And Chemical Properties Analysis

The boiling point of “2-(Trimethylacetyl)thiophene” is 114-116 °C/14 mmHg . The density is 1.070 g/mL at 25 °C . The refractive index is 1.536 .

Scientific Research Applications

Thiophene and its Derivatives Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives have a variety of properties and applications in different scientific fields .

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are used as corrosion inhibitors .
    • They play a significant role in the development of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Medicinal Chemistry

    • Thiophene-based molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Organic Synthesis

    • Thiophene derivatives are used as building blocks in the synthesis of complex organic molecules .
    • They are used in the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
    • They are also used in the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
  • Agricultural Chemistry

    • Some thiophene derivatives are used as pesticides and fungicides .
    • For example, EPTC (S-ethyl dipropylthiocarbamate) is a thiophene derivative used as a herbicide .
  • Polymer Chemistry

    • Thiophene derivatives are used in the synthesis of conductive polymers .
    • Polythiophenes are a class of polymers that have been extensively studied for their electrical conductivity .
  • Environmental Science

    • Thiophene derivatives are used in the development of sensors for environmental monitoring .
    • For example, certain thiophene-based compounds can be used to detect heavy metals in water .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2,2-dimethyl-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUOKYKJIKZPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380315
Record name 2-(trimethylacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trimethylacetyl)thiophene

CAS RN

20409-48-7
Record name 2-(trimethylacetyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylacetyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Amine, A Abouimrane, JS Moore, SA Odom - 2015 - osti.gov
An electrolyte includes a polar aprotic solvent; an alkali metal salt; and an electrode stabilizing compound that is a monomer, which when polymerized forms an electrically conductive …
Number of citations: 2 www.osti.gov

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